molecular formula C12H21N5O B7005774 N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-2-[methyl(propan-2-yl)amino]acetamide

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-2-[methyl(propan-2-yl)amino]acetamide

Cat. No.: B7005774
M. Wt: 251.33 g/mol
InChI Key: XQDUDQVDABEKKE-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-2-[methyl(propan-2-yl)amino]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazole ring, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-2-[methyl(propan-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-8(2)16(3)7-10(18)13-12-15-14-11(17(12)4)9-5-6-9/h8-9H,5-7H2,1-4H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDUDQVDABEKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(=O)NC1=NN=C(N1C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-2-[methyl(propan-2-yl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the Acetamide Moiety: The acetamide group is typically introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-2-[methyl(propan-2-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the acetamide moiety using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-2-[methyl(propan-2-yl)amino]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-2-[methyl(propan-2-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-2-[methyl(propan-2-yl)amino]acetamide: shares structural similarities with other triazole derivatives, such as:

Uniqueness

    Structural Features: The presence of the cyclopropyl group and the specific arrangement of functional groups make this compound unique compared to other triazole derivatives.

    Biological Activity: Its unique structure may confer distinct biological activities and mechanisms of action, making it a valuable compound for further research and development.

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